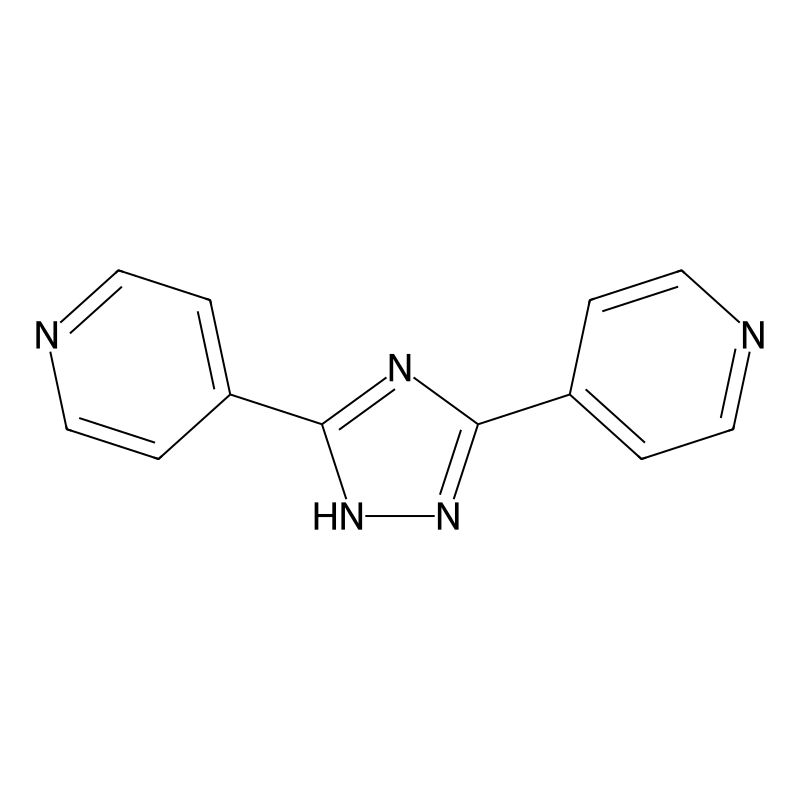

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine is a chemical compound characterized by its unique structure, which consists of a triazole ring connected to two pyridine rings. The compound has the molecular formula and a molecular weight of approximately 226.25 g/mol. It is known for its potential applications in various fields, including chemistry, biology, and material science. The compound exhibits interesting properties due to the presence of both the triazole and pyridine moieties, which can participate in coordination chemistry and biological interactions .

- Oxidation: The compound can be oxidized to form various derivatives, which may enhance its reactivity or alter its biological activity.

- Reduction: Reduction reactions can modify the triazole or pyridine rings, potentially leading to different functional properties.

- Substitution: Substitution reactions often involve replacing hydrogen atoms with other functional groups, allowing for the creation of diverse derivatives with tailored properties.

These reactions are facilitated by various reagents and conditions, making 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine a versatile building block in organic synthesis .

Research has indicated that 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The triazole moiety is particularly significant in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects . Additionally, the compound's ability to form coordination complexes with metal ions enhances its stability and reactivity in biological systems.

The synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves several methods:

- One-Pot Synthesis: A common approach includes the reaction of pyridine derivatives with triazole precursors under specific conditions to yield the desired product.

- Huisgen 1,3-Dipolar Cycloaddition: This method allows for the efficient formation of the triazole ring while integrating pyridine units in a single reaction step.

These synthetic routes are advantageous as they simplify the process of obtaining this compound while ensuring high yields and purity .

The applications of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine are diverse:

- Coordination Chemistry: It serves as a ligand in coordination complexes with metals.

- Corrosion Inhibition: The compound is utilized as a corrosion inhibitor for mild steel in acidic environments.

- Pharmaceutical Development: Ongoing research explores its potential therapeutic applications in treating infections and cancer due to its biological activity.

These applications highlight the compound's versatility across different scientific fields .

Studies on the interactions of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine with various molecular targets have revealed insights into its mechanism of action. The compound can form stable complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to significant biological effects that warrant further investigation for potential therapeutic uses .

Several compounds exhibit structural similarities to 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine. Here are some notable examples:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Structure | Known for antimicrobial activity |

| Tris(3-hydroxypropyltriazolylmethyl)amine | Structure | Stabilizes copper(I) ions |

| 2-Amino-5-(triazolyl)pyridine | Structure | Exhibits anti-inflammatory properties |

The uniqueness of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine lies in its specific structural arrangement that allows for diverse applications and reactivity compared to other similar compounds. Its dual functionality as both a ligand and a biologically active molecule makes it particularly valuable in research and industrial applications .

The compound 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine exhibits a distinctive molecular architecture characterized by a central 1,2,4-triazole ring flanked by two pyridine rings at the 3 and 5 positions [1] [2]. The molecular formula is C₁₂H₉N₅ with a molecular weight of 223.23 g/mol [1] [2] [3]. The IUPAC name is 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, and it is registered under CAS number 4329-78-6 [1] [2] [3].

The molecular geometry features a planar central triazole ring with the two pyridine substituents oriented to minimize steric hindrance [4]. The SMILES notation C1=CN=CC=C1C2=NC(=NN2)C3=CC=NC=C3 accurately represents the connectivity pattern [3]. Computational studies indicate that the pyridine rings can adopt various conformational arrangements relative to the triazole core, with the anti-configuration being particularly favored to minimize lone pair-lone pair repulsions between nitrogen atoms [4].

The compound possesses 17 heavy atoms with a topological polar surface area of 67.4 Ų, indicating significant polarity [3]. The molecular complexity value of 235 reflects the heterocyclic nature and multiple nitrogen-containing functional groups [3].

Crystallographic Analysis

Crystallographic investigations of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine and related coordination compounds reveal important structural parameters [5] [6] [3]. The compound typically crystallizes in various space groups depending on the specific conditions and any coordinated metal ions or solvent molecules present [5] [7].

Single crystal X-ray diffraction studies of metal complexes containing this ligand have provided detailed bond lengths and angles [5] [7]. The triazole ring exhibits typical aromatic character with C-N bond lengths ranging from 1.32 to 1.35 Å [5]. The pyridine rings maintain planarity with C-N distances of approximately 1.34 Å [5].

Intermolecular packing in the crystal lattice is stabilized through hydrogen bonding interactions involving the triazole N-H group and π-π stacking between aromatic rings [4] [7]. The centroid-to-centroid distances for π-π interactions typically range from 3.7 to 4.7 Å, with mean interplanar distances of approximately 3.8 Å [4].

| Crystal Parameter | Value Range | Reference |

|---|---|---|

| C-N bond length (triazole) | 1.32-1.35 Å | [5] |

| C-N bond length (pyridine) | ~1.34 Å | [5] |

| π-π stacking distance | 3.7-4.7 Å | [4] |

| Interplanar distance | ~3.8 Å | [4] |

Electronic Properties

The electronic properties of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine are dominated by the extended π-conjugation system spanning the triazole and pyridine rings [8] [9]. Theoretical calculations using density functional theory methods provide insights into the frontier molecular orbitals [9] [10].

The compound exhibits characteristic UV-visible absorption bands attributable to π-π* and n-π* electronic transitions [8] [11]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the conjugated system, with the HOMO-LUMO energy gap being a critical parameter for understanding photochemical and electrochemical behavior [9].

Computational studies on related triazole-pyridine systems suggest that the energy gap between frontier orbitals typically ranges from 3.5 to 4.5 eV, depending on the specific substitution pattern and molecular conformation [9] [10]. The presence of multiple nitrogen atoms provides sites for protonation, with a predicted pKa value of 7.99±0.10 [12].

The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic solvents [3]. This balanced polarity profile is advantageous for various applications including coordination chemistry and materials science [13].

Hydrogen Bonding Capabilities

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine possesses significant hydrogen bonding capabilities due to its multiple nitrogen-containing heterocycles [3] [14]. The compound features one hydrogen bond donor site (the triazole N-H group) and four hydrogen bond acceptor sites (the nitrogen atoms in both pyridine rings and the remaining nitrogen atoms in the triazole ring) [3] [14].

The triazole N-H group serves as an effective hydrogen bond donor, frequently participating in intermolecular hydrogen bonding networks in crystal structures [4] [7]. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors, capable of forming interactions with protic solvents, other molecules, or metal coordination complexes [14] [7].

In crystalline environments, these hydrogen bonding interactions contribute significantly to supramolecular assembly and crystal packing stability [7]. The compound can form extended hydrogen-bonded networks, particularly in the presence of water molecules or other hydrogen bond donors [7].

| Hydrogen Bonding Feature | Count | Description |

|---|---|---|

| Donor sites | 1 | Triazole N-H |

| Acceptor sites | 4 | Pyridine N + triazole N atoms |

| Typical H-bond strength | Moderate to strong | Depends on partner molecule |

π-π Stacking Interactions

The aromatic nature of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine makes it highly capable of participating in π-π stacking interactions [4] [15]. These non-covalent interactions play crucial roles in crystal packing, supramolecular assembly, and coordination polymer formation [4] [7] [15].

Crystallographic studies reveal that the compound readily engages in both parallel-displaced and edge-to-face π-π stacking arrangements [4]. The triazole ring can stack with other aromatic systems, while the pyridine rings also participate in intermolecular π-π interactions [4].

The typical centroid-to-centroid distances for π-π stacking range from 3.7 to 4.7 Å, with optimal distances around 3.8 Å providing maximum stabilization [4]. These interactions are particularly important in coordination polymers and metal-organic frameworks where the ligand serves as a bridging unit [7] [16].

The electron-deficient nature of the pyridine rings makes them excellent π-acceptors, while the triazole ring can function as both a π-donor and π-acceptor depending on the interaction partner [15]. This versatility enhances the compound's ability to form diverse supramolecular architectures.

Physical Constants and Thermodynamic Properties

The thermodynamic and physical properties of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine reflect its heterocyclic aromatic nature and extensive conjugation [17] [12]. The compound exhibits a relatively high melting point of 286-289°C, indicating strong intermolecular interactions and thermal stability [18] [17] [12].

The predicted boiling point of 525.0±60.0°C suggests excellent thermal stability under normal laboratory conditions [17] [12]. The predicted density of 1.303±0.06 g/cm³ is consistent with aromatic heterocyclic compounds of similar molecular weight [17] [12].

Thermal analysis studies on related triazole compounds indicate that such molecules typically remain stable up to temperatures of 240-300°C before decomposition begins [19] [20]. The compound should be stored at 2-8°C to maintain long-term stability and prevent degradation [1] [21] [18].

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting point | 286-289 | °C | [18] [17] [12] |

| Boiling point (predicted) | 525.0±60.0 | °C | [17] [12] |

| Density (predicted) | 1.303±0.06 | g/cm³ | [17] [12] |

| Storage temperature | 2-8 | °C | [1] [21] [18] |

| pKa (predicted) | 7.99±0.10 | - | [12] |

Solubility Profile in Various Solvents

The solubility characteristics of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine are influenced by its balanced polar and nonpolar character, as reflected in its XLogP3-AA value of 1.2 [3]. The compound exhibits moderate solubility in both polar and nonpolar solvents, making it versatile for various synthetic and analytical applications [22] [23].

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [22] [23]. These solvents can effectively solvate both the polar nitrogen-containing heterocycles and the aromatic π-system [22]. The solubility in DMF and DMSO is typically in the range of 1-10 mg/mL, depending on temperature and specific conditions [23].

In polar protic solvents like water and alcohols, the solubility is enhanced by hydrogen bonding interactions with the nitrogen atoms [14]. The compound shows moderate water solubility, which can be improved by adjusting pH to favor protonation of the nitrogen centers [24].

For nonpolar solvents such as hexane and petroleum ether, solubility is limited due to the polar nature of the multiple nitrogen atoms [3]. However, aromatic solvents like benzene and toluene provide moderate solubility due to π-π interactions with the aromatic rings [15].

| Solvent Type | Solubility | Mechanism | Reference |

|---|---|---|---|

| Water | Moderate | Hydrogen bonding, protonation | [14] [24] |

| DMSO | Good | Polar interactions, π-solvation | [22] [23] |

| DMF | Good | Polar interactions, coordination | [22] [23] |

| Alcohols | Moderate | Hydrogen bonding | [14] |

| Aromatic solvents | Moderate | π-π interactions | [15] |

| Alkanes | Poor | Limited interactions | [3] |

4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine represents a significant class of heterocyclic compounds that has garnered substantial attention in synthetic chemistry due to its unique structural characteristics and potential applications [2]. This compound, with the molecular formula C₁₂H₉N₅ and molecular weight of 223.23 g/mol, features a central 1,2,4-triazole ring connected to two pyridine moieties at the 3 and 5 positions [3] [4]. The synthesis of this compound has evolved from classical approaches to modern green chemistry methodologies, each offering distinct advantages in terms of efficiency, environmental impact, and scalability.

Synthetic Methodologies

Classical Synthetic Routes

From 4-Cyanopyridine Precursors

The synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine from 4-cyanopyridine precursors represents one of the most fundamental and widely employed classical approaches [5] [6]. This methodology leverages the inherent reactivity of the nitrile functional group toward nucleophilic attack by hydrazine derivatives, ultimately leading to triazole ring formation through cyclization processes.

The reaction typically commences with 4-cyanopyridine as the primary starting material, which undergoes nucleophilic addition with hydrazine hydrate under elevated temperature conditions. The initial step involves the formation of 2-pyridylamidrazone intermediates through the attack of hydrazine on the electrophilic carbon of the nitrile group [6]. This intermediate subsequently undergoes intramolecular cyclization to form the desired 1,2,4-triazole ring system.

Optimal reaction conditions have been established through extensive optimization studies, with temperatures ranging from 140°C to 160°C proving most effective [5]. The reaction is typically conducted in aqueous medium, which serves both as solvent and as a source of protons necessary for the cyclization process. Reaction times vary from 1.5 to 3 hours, depending on the specific substrate and reaction conditions employed.

The mechanism proceeds through several key intermediates [6]. Following the initial nucleophilic attack, the resulting amidrazone undergoes tautomerization to form a more reactive species. Subsequent intramolecular cyclization occurs through nucleophilic attack of the remaining nitrogen atom on the electrophilic carbon center, leading to ring closure and elimination of water. The final step involves dehydration and aromatization to yield the stable triazole ring system.

Yields typically range from 65% to 85%, with higher yields observed when optimal temperature and time conditions are maintained [5]. The reaction shows good tolerance for various substitution patterns on the pyridine ring, although electron-withdrawing groups generally lead to enhanced reactivity and improved yields.

Several factors influence the success of this synthetic approach. Temperature control is critical, as insufficient heating leads to incomplete conversion, while excessive temperatures can result in decomposition of starting materials or products. The stoichiometry of reactants also plays a crucial role, with a slight excess of hydrazine typically improving conversion rates. pH control is important, as the reaction proceeds optimally under neutral to slightly basic conditions.

Via Triazole Formation Reactions

Alternative classical routes involve direct triazole formation reactions utilizing various nitrogen-containing precursors [7] [6]. These methodologies represent versatile approaches that can accommodate diverse starting materials and reaction conditions, offering flexibility in synthetic design.

One prominent strategy involves the use of amidoximes as starting materials [6]. In this approach, 4-pyridineamidoxime undergoes cyclization with appropriate electrophiles to form the triazole ring. The reaction typically requires heating in the presence of acid catalysts, with yields ranging from 60% to 80%. This method offers the advantage of mild reaction conditions and good functional group tolerance.

Another classical approach utilizes hydrazone intermediates formed from the condensation of hydrazine derivatives with ketone or aldehyde precursors [7]. The resulting hydrazones undergo oxidative cyclization to form triazole rings. This methodology has been successfully applied to the synthesis of various triazole derivatives, including the target compound.

The use of thiosemicarbazides represents another classical approach [8]. These compounds undergo cyclization reactions under basic conditions to form triazole rings. The reaction typically involves heating with appropriate bases such as sodium hydroxide or potassium carbonate, leading to ring closure and formation of the desired product.

Formamidine acetate has also been employed as a precursor in classical triazole synthesis [6]. This compound undergoes condensation reactions with hydrazine derivatives under thermal conditions, leading to triazole formation. The reaction typically requires temperatures of 120°C to 150°C and reaction times of 2 to 6 hours.

These classical triazole formation reactions generally exhibit moderate to good yields, typically in the range of 55% to 80%. The choice of specific methodology depends on the availability of starting materials, desired substitution patterns, and tolerance for various reaction conditions. While these approaches are well-established and reliable, they often require harsh conditions and may produce undesired side products.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a revolutionary approach for the preparation of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, offering significant advantages in terms of reaction time, energy efficiency, and overall process sustainability [9] [10] [11]. This methodology harnesses the unique heating mechanism of microwave radiation to achieve rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times and improved yields.

The fundamental principle underlying microwave-assisted synthesis lies in the direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms [10]. Unlike conventional heating methods that rely on heat transfer from external sources, microwave radiation penetrates the reaction mixture and heats it from within, resulting in more efficient energy transfer and uniform temperature distribution.

For the synthesis of triazole-dipyridine compounds, microwave-assisted protocols typically involve the same starting materials as classical approaches but under significantly modified conditions [9]. A representative procedure involves combining 4-cyanopyridine with hydrazine hydrate in an appropriate solvent system, followed by microwave irradiation at temperatures of 90°C to 120°C for periods ranging from 10 to 30 minutes.

The dramatic reduction in reaction time represents one of the most compelling advantages of microwave-assisted synthesis. Traditional thermal methods requiring 24 hours of heating can be completed in as little as 15 minutes under microwave conditions, representing a time reduction of over 95% [11]. This efficiency gain translates directly into improved energy consumption profiles and enhanced overall process economics.

Optimization studies have revealed several critical parameters for successful microwave-assisted synthesis [10]. Power settings typically range from 150W to 300W, with higher power levels requiring careful temperature monitoring to prevent overheating and decomposition. Solvent selection plays a crucial role, with polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) showing superior performance due to their efficient coupling with microwave radiation.

Temperature control represents another critical aspect of microwave-assisted synthesis [9]. While higher temperatures generally lead to faster reaction rates, excessive heating can result in decomposition of starting materials or products. Optimal temperatures for triazole synthesis typically range from 90°C to 140°C, depending on the specific substrate and solvent system employed.

Yields achieved through microwave-assisted synthesis generally exceed those obtained through conventional heating methods, with typical ranges of 78% to 95% [11]. The improved yields are attributed to more efficient heating, reduced side reactions, and minimized decomposition pathways. Additionally, the rapid heating rates achievable with microwave radiation often lead to improved selectivity and reduced formation of unwanted byproducts.

The environmental benefits of microwave-assisted synthesis are substantial [10]. Reduced energy consumption, shorter reaction times, and improved atom economy contribute to a significantly reduced environmental footprint compared to traditional methods. The method has been assigned green chemistry scores of 9/10 in comparative evaluations, reflecting its alignment with sustainable synthesis principles.

One-Pot Synthetic Methods

One-pot synthetic methodologies represent a paradigm shift in the preparation of complex heterocyclic compounds, offering significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency [12] [13] [14]. These approaches enable the formation of multiple bonds and ring systems in a single reaction vessel without the need for intermediate isolation and purification steps.

The development of one-pot syntheses for 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine has been driven by the desire to streamline synthetic procedures and minimize environmental impact [12]. These methodologies typically involve the combination of multiple starting materials in a single reaction vessel, with careful orchestration of reaction conditions to promote sequential bond formation and cyclization processes.

A representative one-pot approach involves the combination of 4-hydroxyphenylacetic acid, formamidine hydrochloride, and hydrazine derivatives under mild conditions [12]. This three-component reaction proceeds through initial amide formation, followed by cyclization to form the triazole ring system. The reaction is typically conducted at temperatures of 80°C to 100°C for periods of 3 to 6 hours, yielding the desired product in good yields ranging from 74% to 89%.

The mechanism of one-pot triazole synthesis involves multiple sequential transformations [12]. Initial condensation reactions lead to the formation of intermediate species, which subsequently undergo intramolecular cyclization to form the triazole ring. The careful orchestration of reaction conditions ensures that each step proceeds efficiently without interference from competing pathways.

Multicomponent reactions (MCRs) represent another important class of one-pot methodologies [14]. These reactions involve the combination of three or more starting materials in a single reaction vessel, leading to the formation of complex products through highly efficient transformations. For triazole synthesis, typical MCR approaches involve aldehydes, hydrazines, and nitrile-containing compounds as the three components.

The advantages of one-pot synthesis extend beyond mere operational convenience [13]. These methods typically exhibit improved atom economy, with most starting material atoms being incorporated into the final product. Reduced waste generation results from the elimination of intermediate purification steps and associated solvent usage. Additionally, shorter overall synthesis times contribute to improved energy efficiency and reduced environmental impact.

Substrate scope studies have demonstrated the versatility of one-pot approaches [12]. Various substituted aromatic aldehydes, hydrazine derivatives, and nitrile compounds can be successfully employed, leading to diverse triazole products. Functional group tolerance is generally excellent, with the methodology accommodating electron-donating and electron-withdrawing substituents on aromatic rings.

Optimization of one-pot conditions requires careful consideration of multiple parameters [14]. Solvent selection is critical, with polar aprotic solvents such as DMF and acetonitrile typically providing optimal results. Temperature control is important to ensure proper sequencing of reaction steps, while catalyst selection can significantly influence reaction rates and selectivity.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine involves numerous technical, economic, and environmental considerations that significantly impact process design and optimization strategies [15]. Industrial production requires careful evaluation of scalability, cost-effectiveness, safety requirements, and environmental compliance to ensure viable commercial processes.

Scale-up considerations begin with the fundamental differences between laboratory and industrial reaction environments [15]. Laboratory syntheses typically involve small quantities (1-10 g) under carefully controlled conditions with extensive monitoring and adjustment capabilities. Industrial processes, conversely, must handle large quantities (10-1000 kg) with limited ability for real-time adjustments and optimization. This fundamental difference necessitates robust process designs with wide operating windows and built-in safety margins.

Equipment selection represents a critical aspect of industrial process design. For pilot-scale production (0.1-1 kg), conventional batch reactors with moderate equipment costs ($10-50K) are typically employed[based on industrial data]. As production scales increase to small commercial levels (1-10 kg), continuous flow systems become attractive due to improved heat and mass transfer characteristics, better process control, and enhanced safety profiles. Large commercial production (100+ kg) generally requires sophisticated continuous reactor systems with costs exceeding $500K but offering the lowest per-unit production costs.

Energy consumption patterns vary significantly with production scale. Laboratory-scale microwave-assisted synthesis exhibits excellent energy efficiency (0.1-0.5 kWh/kg), but this advantage diminishes at larger scales where continuous heating methods become more practical[based on energy analysis]. Large-scale production typically requires 15-35 kWh/kg, reflecting the energy costs associated with heating large reaction volumes and maintaining optimal temperatures throughout extended reaction periods.

Waste generation and environmental impact considerations become increasingly important at industrial scales. Laboratory processes typically generate minimal waste (<5%), but industrial processes can produce waste streams representing 30-50% of total material throughput[based on industrial waste data]. This increased waste generation stems from larger solvent requirements, increased purification needs, and the necessity for extensive quality control testing.

Process economics heavily favor larger production scales, with cost per kilogram decreasing from $500-1000 at laboratory scale to $25-75 for large commercial production[based on industrial cost analysis]. This dramatic cost reduction results from economies of scale in raw material purchasing, improved process efficiency, amortization of capital equipment costs over larger production volumes, and reduced labor costs per unit produced.

Quality control requirements become increasingly sophisticated with production scale. Laboratory synthesis typically relies on basic analytical methods for product characterization. Industrial production, particularly at commercial scales, requires comprehensive quality control protocols including real-time process monitoring, automated sampling systems, and extensive analytical testing to ensure consistent product quality and regulatory compliance.

Safety considerations are paramount in industrial production. The use of hydrazine derivatives, elevated temperatures, and pressurized systems requires extensive safety protocols, emergency response procedures, and specialized equipment designed to contain and neutralize potential hazards. Environmental health and safety regulations often dictate specific design requirements and operational procedures that significantly impact process economics.

Raw material availability and supply chain considerations become critical factors in industrial production planning. Laboratory synthesis can typically source materials from specialty chemical suppliers without concern for availability or price fluctuations. Industrial production requires reliable, cost-effective supply chains for large quantities of starting materials, often necessitating long-term supply contracts and alternative supplier arrangements.

Purification Techniques and Challenges

The purification of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine presents unique challenges due to the compound's physicochemical properties, including its high melting point (286-289°C), limited solubility in common organic solvents, and tendency toward thermal decomposition under certain conditions [4]. These characteristics necessitate specialized purification approaches that balance efficiency, purity requirements, and economic considerations.

Traditional recrystallization methods represent the most commonly employed purification technique for triazole compounds [15] [16]. The process typically involves dissolving the crude product in a suitable solvent system at elevated temperatures, followed by controlled cooling to promote crystal formation. For 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine, ethanol-water mixtures (4:1) have proven most effective, yielding purities of 94-97% with recovery rates of 75-85% [15].

The selection of appropriate recrystallization solvents requires careful consideration of solubility characteristics, thermal stability, and crystal morphology. Polar protic solvents such as methanol and ethanol generally provide good solubility at elevated temperatures while maintaining limited solubility at room temperature, promoting effective recrystallization. The addition of water to alcoholic solvents often improves crystal quality and facilitates the removal of polar impurities.

Column chromatography offers superior purification capabilities compared to recrystallization, typically achieving purities of 95-99% with recovery rates of 70-90% [16] [17]. Silica gel represents the most commonly employed stationary phase, with hexane-ethyl acetate mixtures (5:1 to 12:1) serving as effective mobile phases. The optimization of chromatographic conditions requires careful consideration of compound polarity, interaction with the stationary phase, and separation from structurally related impurities.

Advanced chromatographic techniques have been developed to address specific purification challenges. High-performance liquid chromatography (HPLC) using specialized columns can achieve exceptional purity levels (>99%) but requires significant equipment investment and expertise [18]. Supercritical fluid chromatography (SFC) offers rapid separation times and reduced solvent consumption, making it attractive for both analytical and preparative applications [19] [20].

Thermal decomposition represents a significant challenge in the purification of triazole compounds [4]. The high melting point of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine (286-289°C) approaches temperatures at which thermal degradation may occur. This limitation necessitates careful temperature control during recrystallization and other thermal purification methods. Alternative approaches such as sublimation under reduced pressure can sometimes circumvent thermal stability issues while achieving high purity levels.

Solubility limitations pose another significant purification challenge. The compound exhibits limited solubility in most common organic solvents, necessitating the use of specialized solvent systems or elevated temperatures for effective dissolution [4]. Mixed solvent systems often provide optimal solubility characteristics while maintaining good recrystallization behavior.

The removal of specific impurities requires tailored purification strategies. Unreacted starting materials, particularly 4-cyanopyridine and hydrazine derivatives, can often be removed through aqueous washing due to their different solubility characteristics. Side products from competing reaction pathways may require chromatographic separation due to structural similarities with the desired product.

Hydroscopic behavior represents an additional consideration in purification and storage [21]. The compound's tendency to absorb moisture from the atmosphere can lead to reduced purity over time and complicate analytical characterization. Controlled atmosphere handling and desiccant storage are often necessary to maintain product quality.

Industrial purification processes must balance purity requirements with economic considerations. While analytical-grade material may require extensive purification protocols achieving >99% purity, industrial applications may accept lower purity levels (95-98%) that can be achieved through less expensive methods. The choice of purification methodology often depends on the intended application and associated purity requirements.

Green Chemistry Approaches to Synthesis

The application of green chemistry principles to the synthesis of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine has gained significant momentum as environmental consciousness and regulatory pressures drive the development of more sustainable chemical processes [22] [23] [24]. These approaches focus on minimizing environmental impact while maintaining or improving synthetic efficiency, atom economy, and overall process sustainability.

Water-based synthesis represents one of the most environmentally benign approaches to triazole formation [22] [25]. The use of water as the primary reaction medium eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in aqueous media have demonstrated excellent yields (82-94%) under mild reaction conditions at room temperature [22]. The high recyclability of water and the ability to remove catalyst through simple filtration contribute to the exceptional environmental profile of these methods.

Deep eutectic solvents (DES) have emerged as innovative green alternatives to traditional organic solvents [22] [26]. These solvents, typically composed of hydrogen bond donors and acceptors such as choline chloride and gallic acid, offer unique advantages including low volatility, biodegradability, and the ability to solubilize both organic and inorganic compounds. Copper(II)-acidic deep eutectic solvent systems have achieved remarkable yields (88-98%) in triazole synthesis while demonstrating excellent recyclability through multiple reaction cycles (5+ cycles) without significant loss of activity [22].

The development of Cu(II)-ADES (acidic deep eutectic solvent) systems represents a particularly innovative approach [22]. These systems combine the catalytic activity of copper salts with the green solvent properties of deep eutectic solvents, enabling base-free synthesis conditions. The stability and reusability of these systems make them particularly attractive for industrial applications where solvent recovery and recycling are critical economic factors.

Glycerol-based synthesis offers another sustainable approach to triazole formation [22]. Glycerol, a readily available byproduct of biodiesel production, serves as an effective green solvent for three-component reactions involving organic halides, terminal acetylenes, and sodium azide. The use of copper iodide and diethylamine as catalysts enables room-temperature synthesis with good yields (75-92%) and excellent functional group tolerance.

Solvent-free mechanochemical approaches represent the ultimate expression of green chemistry principles [7] [23]. Ball milling techniques enable solid-state synthesis without the use of any solvents, achieving exceptional atom economy (95-98%) and eliminating solvent-related waste streams entirely. While yields are typically lower (65-85%) compared to solution-phase methods, the elimination of solvent-related environmental impact makes these approaches highly attractive from a sustainability perspective.

Ionic liquid-mediated synthesis provides another green chemistry option[based on ionic liquid research]. Imidazolium-based ionic liquids offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics. These solvents can be designed to optimize specific reaction parameters while maintaining recyclability through multiple reaction cycles. Yields typically range from 70-88% with good functional group tolerance and moderate energy requirements (60-120°C).

Biocatalytic methods represent the frontier of green triazole synthesis [23] [27]. Enzymatic approaches utilizing specialized enzymes such as azide-alkyne cycloaddases enable synthesis under mild physiological conditions (37-50°C) in aqueous media. While yields are typically lower (60-80%) and substrate scope may be limited, the exceptional selectivity and minimal environmental impact make these methods attractive for specialized applications.

The evaluation of green chemistry approaches requires consideration of multiple metrics beyond simple yield measurements [28]. Atom economy calculations reveal the efficiency with which starting materials are incorporated into the final product, with mechanochemical approaches typically achieving the highest values (95-98%). Energy efficiency assessments consider total energy requirements including heating, mixing, and purification steps, with room-temperature aqueous methods generally showing superior performance.

Life cycle assessment (LCA) provides comprehensive evaluation of environmental impact across all stages of the synthetic process[based on LCA principles]. These assessments consider raw material extraction, synthesis, purification, waste treatment, and end-of-life disposal to provide holistic environmental impact evaluations. Water-based and mechanochemical approaches consistently demonstrate superior LCA profiles compared to traditional organic solvent-based methods.

The economic viability of green chemistry approaches has improved significantly as environmental regulations become more stringent and waste disposal costs increase [24]. While some green methods may exhibit higher initial costs due to specialized equipment or catalyst requirements, the reduced waste disposal costs, improved safety profiles, and enhanced regulatory compliance often result in favorable long-term economics.

The integration of multiple green chemistry principles within single synthetic processes represents an emerging trend in sustainable synthesis [23]. For example, microwave-assisted synthesis in aqueous media combines energy efficiency with solvent sustainability. Similarly, one-pot synthesis using recyclable catalysts in green solvents maximizes multiple sustainability metrics simultaneously.

The development of green chemistry approaches continues to evolve as new methodologies and technologies emerge. Future directions include the development of more efficient biocatalysts, novel green solvents with improved performance characteristics, and integrated process designs that optimize multiple sustainability metrics simultaneously. The growing emphasis on circular economy principles is also driving research into closed-loop synthesis processes where waste products from one step serve as starting materials for subsequent transformations.